3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Catalog No.
S13825115
CAS No.
M.F
C7H10F2O3S
M. Wt
212.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbald...

Product Name

3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

IUPAC Name

3-(2,2-difluoroethyl)-1,1-dioxothiolane-3-carbaldehyde

Molecular Formula

C7H10F2O3S

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C7H10F2O3S/c8-6(9)3-7(4-10)1-2-13(11,12)5-7/h4,6H,1-3,5H2

InChI Key

BLQZCAHEFMEMPM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CC(F)F)C=O

3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide is a chemical compound characterized by its unique structure, which includes a tetrahydrothiophene ring and a difluoroethyl substituent. The compound has a molecular formula of C6H10F2O3SC_6H_10F_2O_3S and is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the aldehyde functional group and the dioxo moiety contributes to its reactivity and biological activity.

Due to the functional groups present:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
  • Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Several synthesis methods have been proposed for this compound:

  • Starting from Tetrahydrothiophene: The synthesis can begin with tetrahydrothiophene, which is then functionalized with a difluoroethyl group through alkylation reactions.
  • Formylation: The introduction of the aldehyde group can be achieved via formylation techniques, such as the Vilsmeier-Haack reaction.
  • Dioxidation: The formation of the dioxo moiety may involve oxidation processes using oxidizing agents like hydrogen peroxide or peracids .

3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide has potential applications in:

  • Pharmaceutical Chemistry: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemistry: Its insecticidal properties could be explored for pest control formulations.
  • Material Science: Due to its unique chemical structure, it could be used in developing new materials with specific properties.

Several compounds share structural similarities with 3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxideContains a methyl group instead of difluoroethylMay exhibit different biological activities due to methyl substitution
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxideBromine substituent instead of difluoroethylPotentially different reactivity patterns due to bromine's electronegativity
2-(Thiolan-3-yl)acetaldehydeSimilar thiolane structure but lacks dioxo and difluoro groupsDifferent reactivity and biological profile

These comparisons highlight the uniqueness of 3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide in terms of its specific fluorinated substituent and dioxo functionality, which may influence both its chemical behavior and biological activity.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Exact Mass

212.03187167 g/mol

Monoisotopic Mass

212.03187167 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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